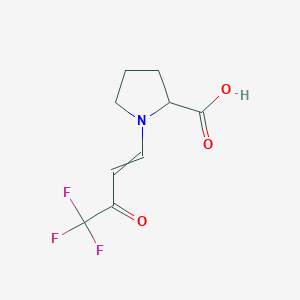

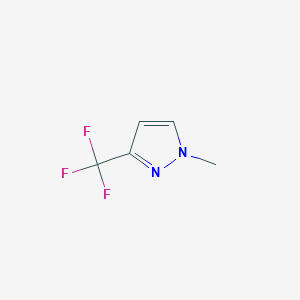

1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid" is a fluorinated pyrrolidine derivative with potential interest in pharmaceutical and chemical research due to its structural features, which include a trifluoromethyl ketone and a carboxylic acid functional group. While the specific compound is not directly discussed in the provided papers, related structures and reactivities are explored, which can shed light on the potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of fluorinated pyrrolidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of a related compound, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate, followed by cyclization, ethylation, and hydrolysis . This suggests that the synthesis of the compound of interest might also involve multi-step reactions, possibly starting from a pyrrolidine precursor and introducing the trifluoromethyl group and carboxylic acid moiety through subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of fluorinated pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, a key structural motif in many bioactive molecules. The fluorine atoms can significantly influence the electronic properties of the molecule, as seen in the study of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, where spectroscopic and quantum chemical methods were used to investigate its properties . These methods could similarly be applied to analyze the electronic structure of "1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid," providing insights into its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can vary widely depending on the substituents attached to the ring. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers or metallomacrocycles, depending on the reaction conditions . This indicates that the compound of interest may also participate in coordination chemistry, potentially forming complexes with metal ions due to the presence of the carboxylic acid group. Additionally, the trifluoromethyl ketone moiety could undergo nucleophilic addition reactions, given its electrophilic character.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid" would likely be influenced by its fluorinated and carboxylic acid groups. Fluorinated compounds often exhibit increased lipophilicity and metabolic stability, which can be advantageous in drug design . The carboxylic acid moiety contributes to the compound's acidity and potential for hydrogen bonding, which could affect its solubility and interaction with biological molecules. The synthesis of related compounds, such as 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids, involves condensation reactions that could also be relevant for the synthesis and modification of the compound .

科学的研究の応用

- Application Summary : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The review discusses two main synthetic strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .

- Results or Outcomes : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .

Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests . TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Methods of Application : The review discusses the synthesis and applications of TFMP .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

特性

IUPAC Name |

1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO3/c10-9(11,12)7(14)3-5-13-4-1-2-6(13)8(15)16/h3,5-6H,1-2,4H2,(H,15,16)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRARUCXWDNEBTJ-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-pyrrolidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)

![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)

![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)